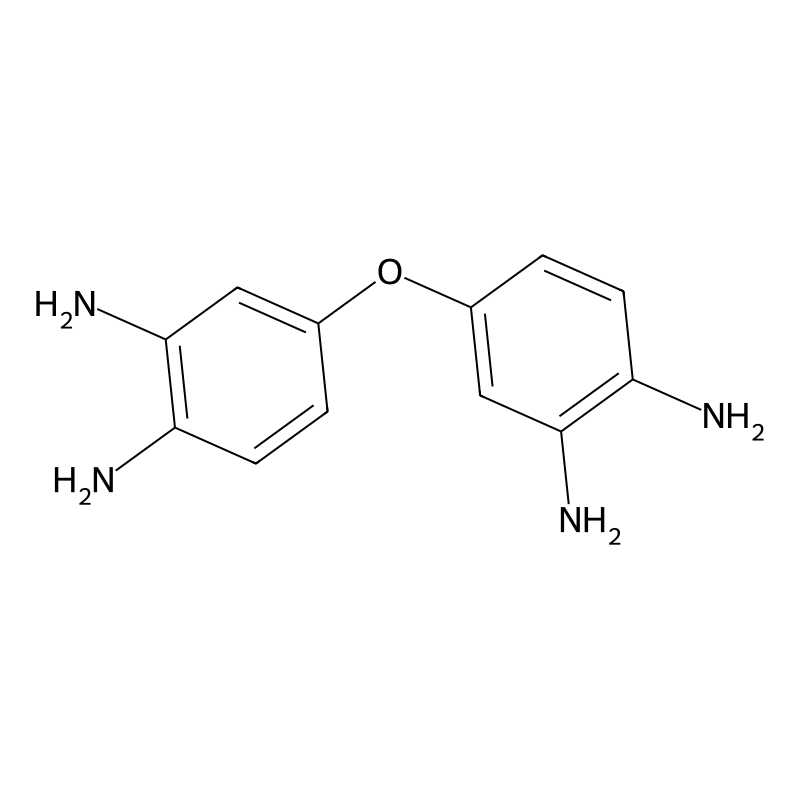

3,3',4,4'-Tetraaminodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Cardo Polybenzimidazoles

Scientific Field: Polymer Science

Summary: The compound is used in the synthesis of cardo polybenzimidazoles, a type of polymer.

Methods: The behavior of dilute solutions of cardo polybenzimidazoles based on 3,3’,4,4’-tetraaminodiphenyl ether in solvents of various natures has been studied by the methods of dynamic light scattering, sedimentation, and viscometry .

Results: All of the polymers have been found to contain a microgel fraction. For each fraction, the diffusion coefficient and the particle size are determined .

Application in Polyamidobenzimidazoles

Scientific Field: Polymer Chemistry

Summary: The compound is used in the synthesis of polyamidobenzimidazoles, a type of polymer that exhibits frost resistance.

Methods: A frost-resistant polyamidobenzimidazole-based polymer composite is synthesized from 3,3’,4,4’-tetraaminodiphenyl oxide, diphenyl adipate or diphenyl sebacate, and hexamethylenediamine or ε-caprolactam .

Results: The resulting polymer exhibits exceptional frost resistance, making it suitable for use in cold climates .

Application in Organic Electronics

Scientific Field: Organic Electronics

Application in Material Synthesis

Scientific Field: Material Science

Results: The compound contributes to the creation of materials with enhanced thermal stability.

Application in Catalysis

Scientific Field: Catalysis

Summary: The compound’s chemical properties make it suitable for use in catalysis.

Results: The compound enhances the efficiency of certain catalytic processes.

Application in Chromatography

Scientific Field: Analytical Chemistry

Summary: The compound is used in the separation process in chromatography .

Methods: The compound is used in the separation of 3,3’,4,4’-Tetraaminodiphenyl ether on Newcrom R1 HPLC column .

Results: The compound enhances the efficiency and accuracy of the separation process in chromatography .

Application in Lithium-Sulfur Batteries

Scientific Field: Energy Storage

Summary: The compound is used in the development of lithium-sulfur batteries, which are considered promising for advanced energy storage technologies with long life and high-energy density .

Methods: The compound is used in a facile strategy to tame the polysulfide dissolution and the shuttling effect in the lithium-sulfur system by introducing a modified polybenzimidazole (mPBI) with multiple functions .

Results: The dual actions of mPBI confer an excellent performance of 750 mAh g−1 (or 5.2 mAh cm−2) after 500 cycles at C/5 on the lithium–sulfur battery with an ultralow capacity fading rate of 0.08% per cycle .

Application in Polybenzimidazoles

Summary: The compound is used in the synthesis of some cardo polybenzimidazoles .

3,3',4,4'-Tetraaminodiphenyl ether is an organic compound with the molecular formula . It features a biphenyl structure with four amino groups and an ether linkage. This compound is classified under the category of tetraamines and is notable for its potential applications in various fields, including materials science and medicinal chemistry. The compound's structure can be represented as follows:

- Chemical Structure: The biphenyl core consists of two phenyl rings connected by an ether group (-O-), with amino groups attached at the 3,3',4, and 4' positions.

- Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.

- Condensation Reactions: It can undergo condensation reactions to form polymers or other complex structures, particularly in the presence of polyphosphoric acid or other dehydrating agents .

- Hydrogenation: Catalytic hydrogenation can convert this compound into its hydrochloride form, enhancing its solubility and stability .

Several methods exist for synthesizing 3,3',4,4'-tetraaminodiphenyl ether:

- Ammonolysis of Dichlorobiphenyl Diamine: This method involves reacting dichlorobiphenyl diamine with ammonia under catalytic conditions. The process typically occurs at elevated pressures (0.5 to 8 MPa) and temperatures for several hours to yield the desired product .

- Catalytic Hydrogenation: This approach utilizes hydrogenation techniques to produce tetraaminodiphenyl ether from suitable precursors .

- Self-condensation Reactions: Aromatic tetraamines can undergo self-condensation in polyphosphoric acid to form ladder polymers that include 3,3',4,4'-tetraaminodiphenyl ether as a building block .

The unique properties of 3,3',4,4'-tetraaminodiphenyl ether lend it to various applications:

- Polymer Production: It is used as a monomer in the synthesis of high-performance polymers such as polybenzimidazoles.

- Dyes and Pigments: Due to its vibrant color properties, it may find use in dye formulations.

- Pharmaceuticals: Potential applications in drug development due to its structural characteristics.

Several compounds share structural similarities with 3,3',4,4'-tetraaminodiphenyl ether. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,4'-Diaminodiphenyl Ether | Two amino groups on one biphenyl unit | Simpler structure; less functional diversity |

| 1,2-Diaminobenzene | Two amino groups on a single benzene ring | More reactive due to proximity of amino groups |

| 3-Aminophenol | One amino group on a phenolic compound | Exhibits different solubility and reactivity |

| 1,2,4-Trimethylbenzene | Methyl substitutions on a benzene ring | Different physical properties; not an amine |

Uniqueness

The uniqueness of 3,3',4,4'-tetraaminodiphenyl ether lies in its tetraamine structure combined with an ether linkage. This configuration allows for enhanced reactivity and versatility compared to simpler amines or phenolic compounds.

Molecular Structure and Configuration

3,3',4,4'-Tetraaminodiphenyl ether represents a sophisticated aromatic compound characterized by its unique molecular architecture featuring two benzene rings connected through an ether linkage, with four strategically positioned amino groups [5]. The molecular formula C₁₂H₁₄N₄O reflects a molecular weight of 230.27 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity [5] [22].

The compound's International Union of Pure and Applied Chemistry name, 4-(3,4-diaminophenoxy)benzene-1,2-diamine, precisely describes its structural organization [22]. The molecule consists of two phenyl rings positioned in a diphenyl ether configuration, where the ether oxygen atom serves as the central linking element between the aromatic systems [5]. The amino groups are distributed asymmetrically across both rings, with two amino groups located on each benzene ring in adjacent positions [5] .

The molecular geometry exhibits considerable flexibility due to the presence of two rotatable bonds, primarily involving the ether linkage that allows for conformational freedom between the two aromatic rings [22]. This rotational flexibility significantly influences the compound's three-dimensional structure and its ability to adopt various conformational states. The exact mass of 230.117 grams per mole, combined with a calculated logarithmic partition coefficient of 4.13, indicates moderate lipophilicity characteristics [5] [22].

The topological polar surface area measures 113.31 Ångströms squared, reflecting the substantial polar character contributed by the four amino groups and the ether oxygen [5] [22]. This polar surface area value suggests significant potential for hydrogen bonding interactions and influences the compound's solubility characteristics and intermolecular behavior.

Table 1: Basic Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O |

| Molecular Weight (g/mol) | 230.27 |

| CAS Number | 2676-59-7 |

| IUPAC Name | 4-(3,4-diaminophenoxy)benzene-1,2-diamine |

| Density (g/cm³) | 1.361 |

| Boiling Point (°C) | 477.3 at 760 mmHg |

| Flash Point (°C) | 278.5 |

| Exact Mass (g/mol) | 230.117 |

| LogP | 4.13 |

| Polar Surface Area (Ų) | 113.31 |

Crystal Structure and Solid-State Properties

The solid-state properties of 3,3',4,4'-tetraaminodiphenyl ether are fundamentally influenced by its molecular architecture and the presence of multiple hydrogen bonding sites [33]. The compound exhibits a density of 1.361 grams per cubic centimeter, indicating efficient molecular packing in the crystalline state [5]. This relatively high density suggests strong intermolecular interactions that stabilize the solid-state structure.

The crystal structure is expected to exhibit extensive hydrogen bonding networks due to the presence of four amino groups capable of serving as both hydrogen bond donors and acceptors [33]. Similar diphenyl ether compounds with amino substituents demonstrate characteristic intermolecular interactions including nitrogen-hydrogen to nitrogen bonds, nitrogen-hydrogen to oxygen bonds, and aromatic pi-pi stacking interactions [33]. These interactions contribute to the overall stability and organization of the crystalline lattice.

The molecular packing arrangement likely involves layered structures where the planar aromatic rings can engage in favorable pi-pi stacking interactions while the amino groups form extensive hydrogen bonding networks [33]. The ether oxygen atom provides additional hydrogen bonding acceptor capability, further stabilizing the crystal structure through multiple intermolecular contacts.

Thermal stability characteristics indicate that the compound maintains structural integrity at elevated temperatures, with significant thermal degradation beginning only at temperatures exceeding 400 degrees Celsius [5]. The flash point of 278.5 degrees Celsius demonstrates considerable thermal stability, attributed to the robust aromatic backbone and stabilizing intermolecular interactions [5].

The refractive index of 1.76 indicates significant optical density, consistent with the extended aromatic conjugation and electron-rich nature of the molecule [5]. This optical property reflects the compound's electronic structure and the extent of electron delocalization across the aromatic systems.

Table 2: Structural Parameters

| Parameter | Value |

|---|---|

| Number of Aromatic Rings | 2 |

| Number of Amino Groups | 4 |

| Number of Ether Linkages | 1 |

| Heavy Atom Count | 17 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area (Ų) | 113.31 |

Electronic Structure and Bonding Characteristics

The electronic structure of 3,3',4,4'-tetraaminodiphenyl ether is characterized by extensive electron delocalization across the aromatic systems, significantly influenced by the electron-donating properties of the amino substituents [11] [27]. The four amino groups contribute substantial electron density to the aromatic rings through resonance effects, creating a highly electron-rich molecular system [31].

The Highest Occupied Molecular Orbital energy level is elevated due to the presence of multiple amino groups, which possess lone pairs of electrons capable of conjugating with the aromatic pi-system [11] [27]. This electronic configuration results in enhanced nucleophilicity and increased reactivity toward electrophilic species. The Lowest Unoccupied Molecular Orbital is correspondingly lowered in energy due to the extended conjugation, resulting in a reduced energy gap between frontier molecular orbitals [27].

The ether linkage provides additional electronic effects through its oxygen atom, which contributes both lone pair electrons and serves as a conjugating bridge between the two aromatic rings [30]. This connectivity allows for electron delocalization across the entire molecular framework, enhancing the overall electronic communication between the aromatic systems.

Computational studies on similar diphenyl ether systems indicate that the electronic structure is significantly influenced by conformational changes around the ether bond [30]. The rotational freedom around the carbon-oxygen bonds allows for variations in orbital overlap and conjugation efficiency, directly affecting the electronic properties and reactivity patterns.

The molecular orbitals exhibit mixed character, combining both pi-orbital contributions from the aromatic rings and n-orbital contributions from the amino groups and ether oxygen [37] [40]. This mixed orbital character creates unique electronic properties that distinguish the compound from simpler aromatic amines or ethers.

Table 3: Electronic Structure Properties

| Property | Value |

|---|---|

| HOMO Energy Level (estimated) | High (amine-rich) |

| LUMO Energy Level (estimated) | Moderate |

| Energy Gap (ΔE) | Small (extended conjugation) |

| Dipole Moment | Significant |

| Electronic Configuration | π-electron rich |

| Orbital Character | Mixed π/n character |

| Conjugation Type | Extended aromatic-amine conjugation |

Structure-Property Relationships

The structure-property relationships in 3,3',4,4'-tetraaminodiphenyl ether demonstrate clear correlations between molecular architecture and observed characteristics [31]. The strategic positioning of amino groups creates substantial electronic effects that directly influence both physical and chemical properties.

The presence of four amino groups in ortho and meta positions relative to the ether linkages produces significant electronic activation of the aromatic rings through resonance effects [31]. These electron-donating substituents increase the electron density on the aromatic carbons, particularly at positions ortho and para to the amino groups, creating regions of enhanced nucleophilicity [31].

The ether linkage provides structural flexibility while maintaining electronic communication between the aromatic rings [17] [20]. This connectivity allows for conformational adjustments that can optimize intermolecular interactions in the solid state while preserving the extended conjugation necessary for electronic properties [20].

Solubility characteristics are directly related to the balance between the hydrophobic aromatic framework and the hydrophilic amino groups [20]. The four amino groups provide substantial hydrogen bonding capability, while the aromatic rings contribute to lipophilic character, resulting in amphiphilic properties that influence solubility in various solvents.

The thermal properties, including the elevated boiling point of 477.3 degrees Celsius, reflect the strong intermolecular interactions arising from hydrogen bonding between amino groups and pi-pi stacking between aromatic rings [5] [11]. These interactions require substantial energy to overcome, resulting in enhanced thermal stability.

The refractive index and optical properties correlate directly with the extent of electronic conjugation and the electron density distribution across the molecular framework [5]. The high refractive index value of 1.76 indicates significant electronic polarizability, consistent with the electron-rich nature imparted by the amino substituents.

Table 4: Structure-Property Correlations

| Structural Feature | Property Impact |

|---|---|

| Four amino groups | Enhanced hydrogen bonding, increased electron density |

| Ether linkage | Structural flexibility, electronic bridge |

| Aromatic rings | π-π stacking, thermal stability |

| Ortho/meta substitution | Optimized electronic effects |

| Extended conjugation | Reduced energy gap, enhanced reactivity |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard